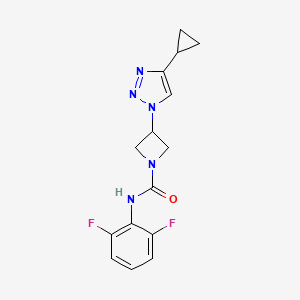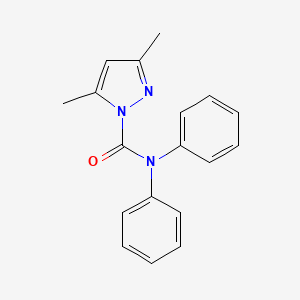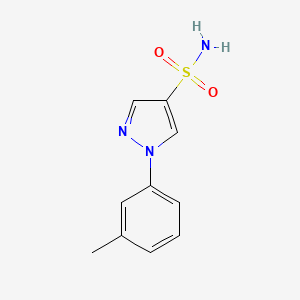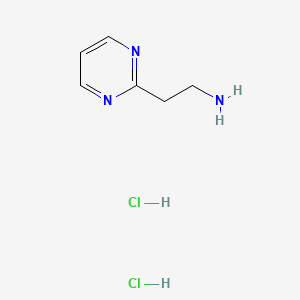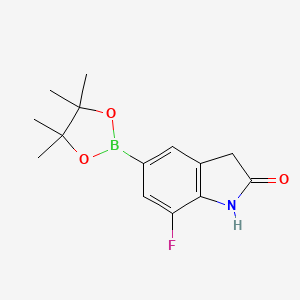
N-(2-methoxy-5-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methoxy-5-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “this compound” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental techniques. Unfortunately, the specific physical and chemical properties for “this compound” are not available .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has shown the effectiveness of certain analogs of the compound as corrosion inhibitors. For example, 8-hydroxyquinoline analogs have been evaluated for their ability to protect steel in acidic environments. These studies involve comprehensive analysis using electrochemical measurements and theoretical methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to understand the inhibition mechanism and efficiency (About et al., 2020).
Catalysis and Organic Synthesis
Nitroarenes and azaaromatic compounds have been reduced using formic acid in the presence of a ruthenium catalyst, demonstrating the versatility of nitro compounds in synthetic chemistry. These reactions yield aminoarenes and hydrogenated heterocyclic compounds, showcasing the potential for creating diverse molecular architectures (Watanabe et al., 1984).
Cyclization Reactions
Thermal cyclization of electron-rich N-arylthiobenzamides, including compounds similar to "N-(2-methoxy-5-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide", leads to the formation of benzothiazoles. This process illustrates the potential for creating complex heterocyclic systems, which are prevalent in many pharmaceuticals and materials (Barrett et al., 2012).
Antimicrobial and Anticancer Research
Compounds related to "this compound" have been explored for their potential in antimicrobial and anticancer applications. For instance, nitrofuranylmethyl derivatives of anticancer drugs have been investigated for their ability to selectively release therapeutic agents in hypoxic solid tumors, highlighting a novel approach to targeted cancer therapy (Berry et al., 1997).
Fluorescence and Optical Properties
The fluorescence properties of certain compounds within this chemical family have been studied, indicating potential applications in materials science and biochemical sensors. These investigations reveal how structural modifications can impact the photophysical properties, opening avenues for designing new fluorescent markers and materials (Kumara et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, “N-(2-methoxy-5-nitrophenyl)acetamide”, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-23-16-7-6-14(20(21)22)10-15(16)18-17(24)19-9-8-12-4-2-3-5-13(12)11-19/h2-7,10H,8-9,11H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBNPJCNOILOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2716534.png)
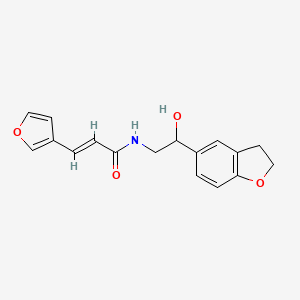

![2-ethyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2716540.png)
